molecular formula C6H7N3 B1582038 Picolinimidamide CAS No. 52313-50-5

Picolinimidamide

Cat. No. B1582038
CAS RN: 52313-50-5
M. Wt: 121.14 g/mol
InChI Key: KNXKVYCVGXFLES-UHFFFAOYSA-N
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Description

Picolinimidamide is a chemical compound with the molecular formula C6H7N3 . It has an average mass of 121.140 Da and a monoisotopic mass of 121.063995 Da .


Molecular Structure Analysis

The molecular structure of Picolinimidamide consists of 6 carbon atoms, 7 hydrogen atoms, and 3 nitrogen atoms . It has a density of 1.2±0.1 g/cm3, a boiling point of 240.7±32.0 °C at 760 mmHg, and a molar volume of 98.6±7.0 cm3 .


Physical And Chemical Properties Analysis

Picolinimidamide has a density of 1.2±0.1 g/cm3, a boiling point of 240.7±32.0 °C at 760 mmHg, and a molar volume of 98.6±7.0 cm3 . It also has a vapour pressure of 0.0±0.5 mmHg at 25°C, an enthalpy of vaporization of 47.8±3.0 kJ/mol, and a flash point of 99.4±25.1 °C .

Scientific Research Applications

1. Synthesis of Diselenides

  • Summary of Application : Picolinimidamide has been used in the synthesis of picolylamide-based diselenides. This research aimed to develop a new series of diselenides with O···Se non-bonded interactions .
  • Methods of Application : The synthesis of diselenides was performed by a simple and efficient synthetic route .
  • Results or Outcomes : The paper reported the successful synthesis and biological evaluation of picolylamide-based diselenides .

2. Development of Silica-Based Nanoparticles

  • Summary of Application : While the specific role of Picolinimidamide is not detailed, the research discusses the progress in the applications of silica-based nanoparticles, which could potentially involve Picolinimidamide .
  • Methods of Application : The fabrication of functionalized silica nanoparticles and their applications are discussed in the research .
  • Results or Outcomes : The research highlights several applications of silica-based nanoparticles, including advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

3. Enhancement of Perovskite Nanocrystal Blue Light-Emitting Diodes

  • Summary of Application : Amidine ligands, including Picolinimidamide, have been used to enhance the performance of perovskite nanocrystal blue light-emitting diodes (PeLEDs). The research aimed to improve the performance of blue PeLEDs, which lags behind green and red PeLEDs .
  • Methods of Application : Amidine ligands were introduced into room-temperature synthesized CsPbBr x Cl 3−x NCs in air using green solvents. These ligands were found to reduce both Cs + and halide vacancies on the NC surface and suppress nonradiative recombination .
  • Results or Outcomes : The use of amidine ligands led to spectrally stable blue PeLEDs with a dramatically reduced turn-on voltage from 4.4 to 3.0 V, and an enhanced EQE of 2.30% and a luminance of 205 cd m −2 at 479 nm .

3. Enhancement of Perovskite Nanocrystal Blue Light-Emitting Diodes

  • Summary of Application : Amidine ligands, including Picolinimidamide, have been used to enhance the performance of perovskite nanocrystal blue light-emitting diodes (PeLEDs). The research aimed to improve the performance of blue PeLEDs, which lags behind green and red PeLEDs .
  • Methods of Application : Amidine ligands were introduced into room-temperature synthesized CsPbBr x Cl 3−x NCs in air using green solvents. These ligands were found to reduce both Cs + and halide vacancies on the NC surface and suppress nonradiative recombination .
  • Results or Outcomes : The use of amidine ligands led to spectrally stable blue PeLEDs with a dramatically reduced turn-on voltage from 4.4 to 3.0 V, and an enhanced EQE of 2.30% and a luminance of 205 cd m −2 at 479 nm .

4. Peptide Applications

  • Summary of Application : While the specific role of Picolinimidamide is not detailed, the research discusses the progress in the applications of peptides, which could potentially involve Picolinimidamide .
  • Methods of Application : The fabrication of functionalized peptides and their applications are discussed in the research .
  • Results or Outcomes : The research highlights several applications of peptides, including disease diagnostics, future drug components, and delivery of therapeutic molecules such as nucleic acids, drugs, and imaging agents, to cells and tissues .

Future Directions

Picolinimidamide-based ligand systems are being studied for their potential in providing maximum intermolecular interactions . This research could lead to new insights into the interplay between anion effect, crystal packing, and supramolecular interactions in tuning the magnetic properties of spin crossover (SCO) compounds .

properties

IUPAC Name

pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-6(8)5-3-1-2-4-9-5/h1-4H,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXKVYCVGXFLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339493
Record name Picolinimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picolinimidamide

CAS RN

52313-50-5
Record name Picolinimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Picolinimidamide
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To the solution of LiHMDS (5.18 g, 0.026 mmol, 1.3 equiv.) was added picolinonitrile (2.08 g, 0.02 mmol, 1 equiv.) at ice-bath and kept stirred for 2 h. Then, the reaction mixture was acidified with aqueous HCl (4N) to pH2, cooled at ice-bath and kept stirred. Then, the mixture was extracted with EA (200 mL×5). The combined organic phase was washed with brine, dried (Na2SO4), and evaporated to get picolinimidamide (2.0 g, 83%). LC-MS (m/z)=122 [M+H]+.
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83%

Synthesis routes and methods IV

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The novel 4-amino-2-(2-pyridyl)pyrimidines are prepared by methods known per se (J. Org. Chem.; 1967, 32, 1591). For that purpose, 2-cyanopyridine is reacted, in a suitable solvent, for example methanol, ethanol, isopropanol, DMF, tetrahydrofuran etc., with ammonium acetate or ammonium chloride at a temperature of from −10° C. to 100° C. over a period of from 1 hour to 24 hours to form the corresponding 2-amidinopyridine. The 2-amidinopyridine is then condensed with an appropriate β-keto ester using an auxiliary base, for example sodium carbonate, potassium hydroxide, sodium ethanolate, sodium methanolate, potassium tert-butanolate etc., in a suitable solvent, for example methanol, ethanol, butanol, tert-butanol, THF, DMF, acetonitrile, toluene, xylene etc., over a period of from 1 to 24 hours at a temperature of from 40 to 120° C. The 4-hydroxy-2-(2-pyridyl)pyrimidine thereby obtained is then converted into the corresponding 4-chloro-2-(2-pyridyl)pyrimidine by conventional methods using phosphorus oxychloride. The substituted 4-amino-2-(2-pyridyl)pyrimidines are obtained by reacting the 4-chloro-2-(2-pyridyl)pyrimidine with primary or secondary amines in a suitable solvent, for example DMF, dioxane, toluene, xylene, ethanol, butanol, and an auxiliary base, for example triethylamine, DIEA, sodium carbonate, potassium hydroxide etc., or using an excess of amine at from 40 to 130° C. over a period of from 1 to 24 hours. Preparation of the compounds of formula (2), except for the reaction with polymer-bound diamines, is analogous to that of compound (1). The polymer-bound diamines are obtained by reacting an excess of from 2 to 10 equivalents of diamine in, for example, DMF, dichloromethane, THF or dioxane with trityl chloride polystyrene resin at a temperature of from 10 to 50° C. over a period of from 0.5 to 24 hours. From 2 to 10 equivalents of appropriately substituted 4-chloro-2-(2-pyridyl)pyrimidines are then reacted, in a suitable solvent, for example dichloromethane, DMF, THF or toluene, with the polymer-bound diamines at from 10 to 120° C. over a period of from 2 to 48 hours. After washing the resin to remove the excess, the target compounds are split off using from 1 to 30% trifluoroacetic acid in dichloromethane at 25° C. over a period of from 1 to 5 hours. For the purpose of further purification, the substances are freeze-dried from tBuOH/water 4:1 with from 1 to 10% HOAc and once from tBuOH/water 4:1.
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Synthesis routes and methods V

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To a solution of pyridine-2-carboximidic acid methyl ester (1 eq, 176 mmol, 24 g) in EtOH (150 ml), a solution of NH4Cl (1 eq, 176 mmol, 9.5 g) in water (40 ml) is added. The resulting mixture is refluxed for 5 h. The solvents are evaporated and the residue is recrystallized from EtOH yielding the title compound; [M+H]+=122.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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